molecular formula C20H25N5O3S B609680 NU6310 CAS No. 1453215-59-2

NU6310

Cat. No. B609680
CAS RN: 1453215-59-2
M. Wt: 415.512
InChI Key: SIKZOJIFMBUYSK-UHFFFAOYSA-N
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Description

NU6310 is a potent DCK2 inhibitor.

Scientific Research Applications

1. Array Programming and Scientific Analysis

NU6310's relevance in scientific research is reflected in its application in array programming, which is crucial in fields like physics, chemistry, astronomy, geoscience, biology, psychology, materials science, engineering, finance, and economics. For instance, in astronomy, array programming played a key role in significant discoveries such as gravitational waves and the imaging of black holes. This demonstrates this compound's essential role in facilitating complex data manipulation and analysis across various scientific domains (Harris et al., 2020).

2. Molecular Spectroscopy

This compound has been utilized in molecular spectroscopy, specifically in the simultaneous rovibrational analysis of fundamental bands of molecules. This application is pivotal in enhancing our understanding of molecular structures and behaviors, which has implications across various scientific fields, including chemistry and materials science (Papousek et al., 1998).

3. Semiconductor Research

In semiconductor research, this compound has been implicated in the study of nucleation processes of semiconductor magic-size clusters. This research is vital for the development of semiconductor materials with specific optical properties, which has broad applications in electronics and nanotechnology (Zhu et al., 2017).

4. Nuclear Data Evaluation

This compound is significant in the evaluation of nuclear properties, as seen in its use in the NUBASE database. This database provides crucial information on the properties of all known nuclides, aiding research in nuclear physics and related fields (Wang et al., 2014).

properties

CAS RN

1453215-59-2

Molecular Formula

C20H25N5O3S

Molecular Weight

415.512

IUPAC Name

6-(cyclohexylmethoxy)-N-(4-(ethylsulfonyl)phenyl)-9H-purin-2-amine

InChI

InChI=1S/C20H25N5O3S/c1-2-29(26,27)16-10-8-15(9-11-16)23-20-24-18-17(21-13-22-18)19(25-20)28-12-14-6-4-3-5-7-14/h8-11,13-14H,2-7,12H2,1H3,(H2,21,22,23,24,25)

InChI Key

SIKZOJIFMBUYSK-UHFFFAOYSA-N

SMILES

O=S(C1=CC=C(NC2=NC(OCC3CCCCC3)=C4N=CNC4=N2)C=C1)(CC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NU6310;  NU-6310;  NU 6310; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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